Terephthalbis(p-phenetidine)

Description

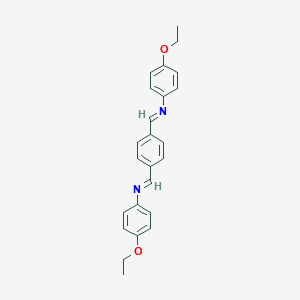

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-1-[4-[(4-ethoxyphenyl)iminomethyl]phenyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2/c1-3-27-23-13-9-21(10-14-23)25-17-19-5-7-20(8-6-19)18-26-22-11-15-24(16-12-22)28-4-2/h5-18H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHALPAIUOUGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348227 | |

| Record name | N-(4-ethoxyphenyl)-1-[4-[(4-ethoxyphenyl)iminomethyl]phenyl]methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17696-60-5 | |

| Record name | N-(4-ethoxyphenyl)-1-[4-[(4-ethoxyphenyl)iminomethyl]phenyl]methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(1,4-PHENYLENEDIMETHYLIDYNE)DI-P-PHENETIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Terephthalbis(p-phenetidine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway, reaction mechanism, and experimental protocols for Terephthalbis(p-phenetidine). The information is curated for professionals in research and development who require a detailed understanding of this compound's formation.

Synthesis Pathway and Mechanism

Terephthalbis(p-phenetidine), also known as Bis(p-ethoxyanilino)terephthalaldehyde, is a Schiff base synthesized through the condensation reaction of terephthalaldehyde and p-phenetidine. The reaction involves a 1:2 molar ratio of terephthalaldehyde to p-phenetidine, where the two aldehyde groups of terephthalaldehyde react with the primary amine groups of two p-phenetidine molecules.

The synthesis proceeds via a nucleophilic addition of the amine group to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form the imine (or azomethine) functional group characteristic of Schiff bases. The reaction is typically carried out in an alcohol solvent, such as ethanol, and can be facilitated by a catalytic amount of acid.

Reaction Scheme:

Caption: Overall synthesis pathway of Terephthalbis(p-phenetidine).

Reaction Mechanism:

The mechanism for the formation of the imine bond involves two key steps for each aldehyde group:

-

Nucleophilic Attack: The nitrogen atom of the p-phenetidine's amine group, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of terephthalaldehyde. This results in the formation of a zwitterionic intermediate which quickly undergoes a proton transfer to form a neutral hemiaminal (or carbinolamine).

-

Dehydration: The hydroxyl group of the hemiaminal is protonated (often by an acid catalyst or another amine molecule), making it a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, and a water molecule is eliminated, resulting in the formation of the stable imine linkage.

Caption: Mechanism of Schiff base formation.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of Terephthalbis(p-phenetidine) based on common methods for Schiff base formation from terephthalaldehyde and aromatic amines.[1][2][3]

Materials:

-

Terephthalaldehyde

-

p-Phenetidine

-

Absolute Ethanol

-

Glacial Acetic Acid (optional, as a catalyst)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of terephthalaldehyde in absolute ethanol.

-

Dissolution of Amine: In a separate beaker, dissolve 2.0 equivalents of p-phenetidine in absolute ethanol.

-

Reaction Mixture: Add the p-phenetidine solution to the terephthalaldehyde solution. A few drops of glacial acetic acid can be added as a catalyst.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction time can vary from 2 to 5 hours.[1][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Filtration: Upon completion of the reaction, a precipitate of Terephthalbis(p-phenetidine) will form. The mixture is then cooled, and the solid product is collected by filtration using a Buchner funnel.

-

Washing: The collected solid is washed several times with warm ethanol to remove any unreacted starting materials.[2]

-

Drying: The purified product is then dried, for instance, in a vacuum oven.

Quantitative Data

| Parameter | Value | Reference |

| Molar Ratio (Terephthalaldehyde:p-Phenetidine) | 1:2 | [2][3] |

| Typical Solvent | Ethanol | [1][2] |

| Reaction Time | 2 - 5 hours | [1][3] |

| Reported Yields for Analogous Compounds | 63% - 92% | [1][4] |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for Terephthalbis(p-phenetidine) synthesis.

Logical Relationship of Components

Caption: Logical relationship of components in the synthesis.

References

An In-depth Technical Guide to the Molecular Structure of Terephthalbis(p-phenetidine)

Disclaimer: Publicly available scientific literature and databases contain limited detailed experimental and structural data for Terephthalbis(p-phenetidine). This guide provides a comprehensive overview based on the available information and general chemical principles. The experimental protocols are representative examples and should be adapted and optimized based on laboratory conditions.

Introduction

Terephthalbis(p-phenetidine), also known as N,N'-bis(4-ethoxyphenyl)-1,4-benzenedicarboximine, is a Schiff base derived from the condensation reaction of terephthalaldehyde and p-phenetidine. Its molecular structure, characterized by two imine linkages connecting a central benzene ring to two p-phenetidine moieties, imparts specific chemical and physical properties that are of interest in materials science. This document provides a technical overview of its molecular structure, synthesis, and physicochemical properties.

Molecular Structure and Properties

The molecular formula of Terephthalbis(p-phenetidine) is C24H24N2O2, with a molecular weight of 372.47 g/mol .[1] The structure features a central para-substituted benzene ring linked via two imine (-CH=N-) bonds to two 4-ethoxyphenyl groups.

Physicochemical Properties

A summary of the key physicochemical properties of Terephthalbis(p-phenetidine) is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 17696-60-5 | [1][2][3][4] |

| Molecular Formula | C24H24N2O2 | [1][2] |

| Molecular Weight | 372.47 g/mol | [1] |

| Appearance | White to light yellow to green powder/crystal | [2] |

| Purity | >98.0% (GC) | [2] |

| Solubility | Almost transparent in hot toluene | [2] |

| SMILES | CCOC1=CC=C(C=C1)\N=C\C1=CC=C(\C=N\C2=CC=C(OCC)C=C2)C=C1 | [3] |

Structural Diagram

The 2D molecular structure of Terephthalbis(p-phenetidine) highlights the key functional groups and their connectivity.

Synthesis

Terephthalbis(p-phenetidine) is synthesized through a condensation reaction between terephthalaldehyde and p-phenetidine. This reaction is typically catalyzed by an acid, such as acetic acid.

Synthesis Workflow

The synthesis of Terephthalbis(p-phenetidine) involves the reaction of two equivalents of p-phenetidine with one equivalent of terephthalaldehyde, resulting in the formation of the di-imine product and two molecules of water.

Representative Experimental Protocol

The following is a representative experimental protocol for the synthesis of Terephthalbis(p-phenetidine). This protocol is based on general procedures for imine synthesis and has not been specifically validated for this compound.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve terephthalaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or toluene.

-

Addition of Amine: To the stirred solution, add p-phenetidine (2.0 equivalents) dropwise at room temperature.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

Wash the crude product with a cold solvent (e.g., ethanol or hexane) to remove unreacted starting materials and impurities.

-

Recrystallize the solid product from a suitable solvent system (e.g., toluene or ethanol) to obtain the purified Terephthalbis(p-phenetidine).

-

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point determination.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the central benzene ring and the two phenetidine moieties, a characteristic signal for the imine protons (-CH=N-), and signals for the ethoxy groups (-OCH2CH3).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the imine carbon, and the carbons of the ethoxy groups.

-

FTIR: The infrared spectrum should exhibit a characteristic absorption band for the C=N stretching vibration of the imine group, typically in the range of 1650-1600 cm⁻¹. Other notable bands would include C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching for the ether linkages.

Biological Activity

There is no specific information in the reviewed literature regarding the signaling pathways or biological activities of Terephthalbis(p-phenetidine). However, related terephthalamide structures, which can be derived from the aminolysis of polyethylene terephthalate (PET), have been shown to be biodegradable by certain microbial communities. This suggests that the core terephthalamide structure may be susceptible to biological degradation, which could be an area for future research.

Conclusion

Terephthalbis(p-phenetidine) is a symmetrical Schiff base with a well-defined molecular structure. Its synthesis is straightforward via a condensation reaction. While detailed quantitative structural and comprehensive spectroscopic data are not widely published, its chemical characteristics can be inferred from its constituent functional groups. Further research into its solid-state structure, detailed spectroscopic properties, and potential biological activities would provide a more complete understanding of this molecule and could open avenues for its application in materials science and other fields.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Enriched microbial consortia from natural environments reveal core groups of microbial taxa able to degrade terephthalate and terphthalamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enriched microbial consortia from natural environments reveal core groups of microbial taxa able to degrade terephthalate and terphthalamide - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic properties of Terephthalbis(p-phenetidine) (NMR, IR, UV-Vis)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of Terephthalbis(p-phenetidine), a Schiff base of interest in various chemical and pharmaceutical research fields. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for its identification, characterization, and application in scientific research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for Terephthalbis(p-phenetidine) are crucial for confirming its synthesis and for structural elucidation studies.

¹H NMR Spectral Data

The ¹H NMR spectrum of Terephthalbis(p-phenetidine) is characterized by signals corresponding to the aromatic protons of the terephthaldehyde and p-phenetidine moieties, the imine proton, and the ethyl group protons of the phenetidine substituent.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for Terephthalbis(p-phenetidine)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.65 | s | 2H | Imine (CH=N) |

| 7.95 | s | 4H | Terephthaldehyde aromatic (C₆H₄) |

| 7.25 | d, J=8.8 Hz | 4H | p-phenetidine aromatic (ortho to NR) |

| 6.95 | d, J=8.8 Hz | 4H | p-phenetidine aromatic (ortho to OEt) |

| 4.05 | q, J=7.0 Hz | 4H | Methylene (-OCH₂CH₃) |

| 1.40 | t, J=7.0 Hz | 6H | Methyl (-OCH₂CH₃) |

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS), AIST, Japan (SDBS No. 7668). The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shifts for Terephthalbis(p-phenetidine)

| Chemical Shift (δ) ppm | Assignment |

| 159.5 | Imine (CH=N) |

| 157.0 | p-phenetidine aromatic (C-OEt) |

| 145.0 | p-phenetidine aromatic (C-N) |

| 138.0 | Terephthaldehyde aromatic (C-CH=N) |

| 129.5 | Terephthaldehyde aromatic (CH) |

| 122.0 | p-phenetidine aromatic (CH ortho to NR) |

| 115.0 | p-phenetidine aromatic (CH ortho to OEt) |

| 63.5 | Methylene (-OCH₂CH₃) |

| 15.0 | Methyl (-OCH₂CH₃) |

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS), AIST, Japan (SDBS No. 7668). The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Terephthalbis(p-phenetidine) shows characteristic absorption bands for the C=N imine bond, aromatic C-H and C=C bonds, and C-O ether linkage.

Table 3: Key IR Absorption Bands for Terephthalbis(p-phenetidine)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980, ~2930 | Medium | Aliphatic C-H stretch (CH₃, CH₂) |

| ~1620 | Strong | C=N stretch (imine) |

| ~1600, ~1500 | Strong | Aromatic C=C stretch |

| ~1240 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1040 | Medium | Symmetric C-O-C stretch (aryl ether) |

| ~830 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS), AIST, Japan (SDBS No. 7668). The exact peak positions and intensities may vary depending on the sampling method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Expected UV-Vis Absorption Maxima for Terephthalbis(p-phenetidine)

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) | Electronic Transition |

| ~260 | High | π → π |

| ~365 | High | n → π |

Note: These are estimated values based on the UV-Vis spectrum of the analogous compound n,n'-terephthalylidene-bis-(4-aminophenol). The actual absorption maxima may vary depending on the solvent.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of aromatic Schiff bases like Terephthalbis(p-phenetidine).

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the Terephthalbis(p-phenetidine) sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

-

IR Spectroscopy

KBr Pellet Method:

-

Thoroughly grind 1-2 mg of the Terephthalbis(p-phenetidine) sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the finely ground powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or a pure KBr pellet before scanning the sample.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of Terephthalbis(p-phenetidine) of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

Data Acquisition:

-

Instrument: A UV-Vis spectrophotometer.

-

Use a matched pair of quartz cuvettes (one for the sample and one for the solvent blank).

-

Record the spectrum over a wavelength range of approximately 200-800 nm.

-

First, record a baseline spectrum with the cuvette containing only the solvent.

-

Then, record the spectrum of the sample solution.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the relationship between the different techniques and the molecular information they provide.

Caption: General workflow for spectroscopic analysis.

Caption: Relationship between spectroscopic techniques and molecular information.

An In-depth Technical Guide to CAS Number 17696-60-5: Terephthalbis(p-phenetidine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential hazards associated with the Schiff base, Terephthalbis(p-phenetidine) (CAS Number: 17696-60-5). This document is intended to serve as a valuable resource for professionals in research and drug development by consolidating available data on its characteristics and outlining relevant experimental protocols.

Chemical and Physical Properties

Terephthalbis(p-phenetidine), also known as N,N'-(1,4-phenylenedimethylidyne)bis(4-ethoxyaniline), is an aromatic Schiff base. It is recognized for its applications as a liquid crystal material. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 17696-60-5 | N/A |

| Molecular Formula | C₂₄H₂₄N₂O₂ | [1] |

| Molecular Weight | 372.47 g/mol | [1] |

| Appearance | White to light yellow to green powder or crystal | [2] |

| Melting Point | Approximately 77-79 °C (Note: Conflicting data exists, with some sources stating no data is available) | [3][4] |

| Boiling Point (Predicted) | 550.0 ± 45.0 °C at 760 mmHg | [5] |

| Solubility | Soluble in hot toluene; good solubility in ether, dichloromethane, and ethanol. | [3] |

| Purity | >98.0% (GC) | [2] |

Synthesis of Terephthalbis(p-phenetidine)

The synthesis of Terephthalbis(p-phenetidine) is achieved through a condensation reaction between terephthalaldehyde and p-phenetidine. This reaction is a common method for the formation of Schiff bases.

General Reaction Scheme

The fundamental reaction involves the condensation of terephthalaldehyde with two equivalents of p-phenetidine, typically catalyzed by an acid.

Detailed Experimental Protocol

The following protocol is adapted from established methods for the synthesis of similar Schiff bases derived from terephthalaldehyde.[6][7][8]

Materials:

-

Terephthalaldehyde

-

p-Phenetidine

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Stirring hotplate and magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Beakers and other standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve terephthalaldehyde (1.0 equivalent) in absolute ethanol.

-

Add a few drops of glacial acetic acid to the solution to act as a catalyst and stir the mixture for five minutes.

-

In a separate beaker, dissolve p-phenetidine (2.0 equivalents) in absolute ethanol.

-

Slowly add the p-phenetidine solution to the terephthalaldehyde solution while stirring continuously.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Dry the purified product in a vacuum oven.

Hazards and Biological Activity

Hazard Identification and Safety Precautions

Terephthalbis(p-phenetidine) is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The corresponding precautionary statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is important to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

The precursor, p-phenetidine, is known to be toxic by ingestion, inhalation, and skin absorption and may cause irritation upon contact.[9] When heated to decomposition, it emits toxic fumes.[9]

Potential Biological Activity (Inferred from Structurally Related Compounds)

3.2.1. Antimicrobial Activity Schiff bases derived from terephthalaldehyde have demonstrated potential as antimicrobial agents.[10][11] Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains.[10][11] The mode of action is often attributed to the azomethine group (-C=N-), which can interfere with microbial cellular processes.

3.2.2. Antioxidant Activity Aromatic Schiff bases are also recognized for their antioxidant properties.[12] The presence of phenolic groups and the conjugated system can enable these molecules to scavenge free radicals, which are implicated in oxidative stress-related diseases. The antioxidant potential is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[13]

3.2.3. Cytotoxic Activity Some Schiff bases have been investigated for their cytotoxic effects against various cancer cell lines.[14][15] The planar aromatic structures can intercalate with DNA, and the imine bond can be crucial for their biological action. The cytotoxic potential is typically assessed using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocols for Biological Assays

3.3.1. In Vitro Cytotoxicity Assay (MTT Assay) This protocol is a general method for assessing the cytotoxic potential of a compound against cancer cell lines.

-

Cell Culture: Culture the desired cancer cell line (e.g., HeLa, HepG2) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Terephthalbis(p-phenetidine) in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

3.3.2. Antioxidant Activity Assay (DPPH Radical Scavenging Assay) This protocol outlines a common method for evaluating the antioxidant capacity of a compound.

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.

-

Sample Preparation: Prepare different concentrations of Terephthalbis(p-phenetidine) in methanol. A standard antioxidant (e.g., ascorbic acid or Trolox) should be used as a positive control.

-

Reaction: In a 96-well plate or cuvettes, mix the sample solutions with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).

-

Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel. The biological activities mentioned are based on studies of structurally related compounds and may not be representative of the specific activity of CAS number 17696-60-5. Further research is required to fully elucidate its biological profile and toxicological properties.

References

- 1. Synthesis, Structural Analysis and Antimicrobial Screening of Mn(II) Complexes of Schiff Bases [scielo.org.mx]

- 2. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 4. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, characterization, and biological evaluation of some novel Schiff bases as potential metabolic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Controllable Synthesis and Biological Application of Schiff Bases from d-Glucosamine and Terephthalaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Design, synthesis, crystal structure and in vitro cytotoxic properties of a novel Schiff base derived from indole and biphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Invitro Cytotoxic Activity and Optical Analysis of Substituted Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Stability and Decomposition of Terephthalbis(p-phenetidine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Terephthalbis(p-phenetidine), a Schiff base derived from terephthalaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide leverages thermal analysis data from structurally analogous Schiff bases to infer its thermal properties. The methodologies for key thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are detailed, and the expected thermal behavior is presented in a structured format. This guide serves as a valuable resource for researchers and professionals working with this and related compounds, offering insights into their thermal characteristics.

Introduction

Terephthalbis(p-phenetidine), also known as Bis(p-ethoxyanilino)terephthalaldehyde, is a Schiff base with a chemical structure that suggests a high degree of thermal stability. Aromatic Schiff bases are known for their robust thermal properties, which are critical for their application in various fields, including materials science and pharmaceuticals. Understanding the thermal stability and decomposition pathway of Terephthalbis(p-phenetidine) is essential for its handling, processing, and application.

This guide summarizes the expected thermal behavior of Terephthalbis(p-phenetidine) based on the analysis of similar compounds. It provides detailed experimental protocols for the techniques used to assess thermal stability and presents the data in a clear and comparative format.

Predicted Thermal Stability and Decomposition

A study on Schiff bases synthesized by the condensation of 1,4-terephthalaldehyde with different aromatic amines revealed that these compounds generally exhibit high thermal stability, with decomposition often initiating at temperatures above 200°C.[1] For instance, a Schiff base synthesized from 1,4-terephthalaldehyde and 5-nitro-2-hydroxy aniline showed no weight loss until approximately 200°C, with decomposition commencing thereafter, indicated by a sharp exothermic peak in the DTA curve around 325°C.[1] Another related compound remained stable up to 300°C.[1]

Based on these analogous structures, it is anticipated that Terephthalbis(p-phenetidine) will exhibit similar high thermal stability. The presence of two ethoxy groups may slightly influence the onset of decomposition compared to other substituted anilines.

Data Presentation

The following table summarizes the thermal analysis data for analogous Schiff bases derived from terephthalaldehyde. This data can be used to estimate the thermal properties of Terephthalbis(p-phenetidine).

| Compound | Onset of Decomposition (TGA) | Decomposition Peak (DTA) | Activation Energy (Ea) | Reference |

| 6,6'-(((1E,1'E)-1,4-phenylenebis(methanylylidene))bis(azanylylidene))bis(3-nitrophenol) (Compound 1) | ~200°C | ~325°C (exothermic) | Not Reported | [1] |

| 4,4'-(((1E,1'E)-1,4-phenylenebis(methanylylidene))bis(azanylylidene))dibenzoic acid (Compound 2) | ~200°C | >300°C (broad peak) | Not Reported | [1] |

| (1E,1'E)-1,1'-(1,4-phenylene)bis(N-(4-(phenyldiazenyl)phenyl)methanimine) (Compound 3) | ~300°C | ~410°C (exothermic) | 110 kJ/mol | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the thermal stability of the analogous Schiff bases, which would be applicable for the analysis of Terephthalbis(p-phenetidine).

Synthesis of Schiff Bases

The synthesis of the analogous Schiff bases was carried out by the condensation of 1,4-terephthalaldehyde with the respective aromatic amine in a 1:2 molar ratio.[1] The reaction was performed by refluxing the mixture in absolute ethanol.[1] For example, to synthesize (1E,1'E)-1,1'-(1,4-phenylene)bis(N-(4-(phenyldiazenyl)phenyl)methanimine), 2 mmoles of 4-amino azobenzene were added to a hot ethanolic solution containing 1 mmole of 1,4-terephthalaldehyde, and the mixture was refluxed for 4.5 hours.[1] The resulting precipitate was filtered while hot and recrystallized.[1]

Thermogravimetric/Differential Thermal Analysis (TG/DTA)

The thermal stability of the compounds was investigated using TG/DTA analysis.

-

Instrumentation: A simultaneous TG/DTA analyzer.

-

Temperature Range: Room temperature to 600°C.[1]

-

Atmosphere: Nitrogen atmosphere.[1]

-

Heating Rate: A constant heating rate is applied (e.g., 10°C/min).

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

Data Analysis: The weight loss of the sample as a function of temperature is recorded (TGA curve), and the temperature difference between the sample and a reference is also recorded (DTA curve). The kinetic parameters of decomposition, such as activation energy (Ea), can be calculated from the TGA data using methods like the Coats-Redfern method.[1]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and thermal analysis of Schiff bases like Terephthalbis(p-phenetidine).

Caption: Experimental Workflow for Synthesis and Thermal Analysis.

Conclusion

While direct experimental data on the thermal stability and decomposition of Terephthalbis(p-phenetidine) is scarce, a comprehensive analysis of structurally similar Schiff bases derived from terephthalaldehyde provides valuable insights. It is predicted that Terephthalbis(p-phenetidine) possesses high thermal stability, with decomposition likely initiating above 200°C. The provided experimental protocols for synthesis and thermal analysis offer a clear roadmap for researchers to experimentally verify these predicted properties. This guide serves as a foundational document for professionals in materials science and drug development, enabling a better understanding of the thermal characteristics of this class of compounds.

References

Crystal structure analysis of Terephthalbis(p-phenetidine)

A comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies of single-crystal X-ray diffraction for the determination of molecular structures.

Note to the Reader: As of the latest available data, the specific crystal structure of Terephthalbis(p-phenetidine) has not been reported in publicly accessible scientific literature or crystallographic databases. Therefore, this guide provides a detailed overview of the standard methodologies and data presentation involved in crystal structure analysis, which would be applicable to this compound should its crystals be studied.

Introduction to Crystal Structure Analysis

Crystal structure analysis is a powerful technique that provides a three-dimensional model of the arrangement of atoms, ions, or molecules in a crystalline solid.[1][2] The most definitive method for this purpose is single-crystal X-ray diffraction.[1][2][3] This technique relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, which is a direct consequence of the regular, repeating arrangement of atoms within the crystal.[1][2] By analyzing the positions and intensities of the diffracted X-ray beams, it is possible to generate a three-dimensional electron density map of the molecule and subsequently build an atomic model.[1][4] This information is crucial in various scientific fields, including materials science, chemistry, and biology, for understanding the relationship between a molecule's structure and its physical and chemical properties.[1][2]

General Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a crystal structure is a multi-step process that begins with the growth of a suitable crystal and ends with the refinement and validation of the atomic model.[1][3][5]

2.1. Crystallization

The first and often most challenging step is to grow a high-quality single crystal of the compound of interest.[1][6] The crystal should ideally be between 0.1 and 0.3 mm in size and free from significant defects such as cracks or twinning.[1][7] Common crystallization techniques include:

-

Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and the formation of crystals.

-

Solvent Diffusion: A solution of the compound is placed in a container, and a miscible "anti-solvent" (in which the compound is poorly soluble) is allowed to slowly diffuse into the solution, inducing crystallization.

-

Vapor Diffusion: A small amount of the compound's solution is placed in a sealed container with a larger reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, causing crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, reducing the solubility and promoting crystal growth.

2.2. Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer in a single-crystal X-ray diffractometer.[8][9] The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which sharpens the diffraction spots.[5][8] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.[1][9] The result is a series of diffraction images, each containing a pattern of spots of varying intensities.[1]

2.3. Data Processing

The collected diffraction images are processed to determine the unit cell parameters (the dimensions of the repeating unit in the crystal) and the intensities of each diffraction spot.[10] This step also involves applying corrections for various experimental factors, such as background noise and X-ray absorption by the crystal.[9]

2.4. Structure Solution

The "phase problem" is a central challenge in crystallography, as the diffraction experiment provides the intensities but not the phases of the diffracted waves.[8][11] Several methods are used to solve the phase problem:

-

Direct Methods: These methods use statistical relationships between the intensities of the diffraction spots to directly predict the phases.[8][11]

-

Patterson Methods: This approach uses a map of interatomic vectors to locate heavy atoms in the structure, the positions of which can then be used to calculate initial phases.[8][11]

-

Charge Flipping: An iterative algorithm that can solve crystal structures without prior knowledge of the atomic composition.[12]

2.5. Structure Refinement

After obtaining an initial model of the structure, it is refined to better fit the experimental data.[5][13][14] This is typically done using a least-squares minimization process, where the atomic coordinates, thermal parameters (describing the vibration of the atoms), and other parameters are adjusted to minimize the difference between the observed and calculated diffraction intensities.[8][13]

2.6. Validation

The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, bond angles, and other geometric parameters, as well as analyzing the final electron density map for any unassigned features. The quality of the final model is assessed using metrics such as the R-factor.[10]

Data Presentation for Crystal Structure Analysis

Should the crystal structure of Terephthalbis(p-phenetidine) be determined, the quantitative data would be presented in a standardized format, typically in tables within a scientific publication or a crystallographic information file (CIF). The following tables illustrate the type of information that would be provided.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₂₄H₂₄N₂O₂ |

| Formula weight | 372.46 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (Mg/m³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | e.g., 0.20 x 0.15 x 0.10 |

| θ range for data collection (°) | e.g., 2.0 to 25.0 |

| Index ranges | h, k, l ranges |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to θ = 25.00° (%) | Value |

| Data / restraints / parameters | Values |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Largest diff. peak and hole (e.Å⁻³) | Values |

Table 2: Selected Bond Lengths (Å) and Angles (°)

| Bond | Length (Å) | Angle | Angle (°) |

| C1-C2 | Value | C1-C2-C3 | Value |

| N1-C7 | Value | C7-N1-C8 | Value |

| O1-C10 | Value | C9-O1-C10 | Value |

| ... | ... | ... | ... |

Visualizations of Experimental Workflow

The following diagrams illustrate the general workflow and logical relationships in a single-crystal X-ray diffraction experiment.

Caption: General workflow for crystal structure determination.

Caption: Logical relationships in crystallographic analysis.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. Determining crystal structures | Research Starters | EBSCO Research [ebsco.com]

- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 4. X-ray crystallography - Proteopedia, life in 3D [proteopedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. fiveable.me [fiveable.me]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. fiveable.me [fiveable.me]

- 11. fiveable.me [fiveable.me]

- 12. Structure Solution | OlexSys [olexsys.org]

- 13. dictionary.iucr.org [dictionary.iucr.org]

- 14. Introduction [pd.chem.ucl.ac.uk]

Terephthalbis(p-phenetidine): A Technical Guide to its Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terephthalbis(p-phenetidine) is a symmetrical aromatic Schiff base renowned for its liquid crystalline properties. This technical guide provides a comprehensive overview of its synthesis, characterization, and established application in materials science. Furthermore, this document explores the untapped potential of Terephthalbis(p-phenetidine) in medicinal chemistry, catalysis, and corrosion inhibition, drawing parallels with structurally similar Schiff bases that have demonstrated significant efficacy in these fields. Detailed experimental protocols for the synthesis of Terephthalbis(p-phenetidine) and for the evaluation of its potential applications are provided, alongside quantitative data from related compounds to offer a comparative benchmark. Visualizations of experimental workflows and conceptual relationships are presented to facilitate understanding.

Introduction to Schiff Bases and Terephthalbis(p-phenetidine)

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds formed through the condensation of a primary amine and an aldehyde or ketone. The inherent flexibility in their synthesis allows for the design of molecules with a wide array of steric and electronic properties, leading to their application in diverse scientific domains including materials science, coordination chemistry, catalysis, and medicine.

Terephthalbis(p-phenetidine), also known as Bis(p-ethoxyanilino)terephthalaldehyde, is a prominent example of a bis-Schiff base, synthesized from terephthaldehyde and p-phenetidine. Its rigid, linear molecular structure, conferred by the central benzene ring and the two extended arms, is a key determinant of its material properties, particularly its ability to form liquid crystalline phases.

Synthesis and Characterization

The synthesis of Terephthalbis(p-phenetidine) is a straightforward condensation reaction. A detailed experimental protocol is provided below, along with the necessary precursor synthesis.

Synthesis of p-phenetidine (Precursor)

A common method for the preparation of p-phenetidine involves the reduction of p-nitrophenetole.[1]

Experimental Protocol:

-

In a flask equipped with a mechanical stirrer, add 100 g of p-nitrophenetole, 200 ml of water, and 10 ml of concentrated hydrochloric acid.

-

Heat the mixture to 60 °C.

-

Gradually add 100 g of iron filings over a period of 3-4 hours while maintaining the temperature.

-

After the addition is complete, raise the temperature to 90 °C and maintain it until the reduction is complete.

-

Separate the supernatant aqueous liquor.

-

Steam distill the remaining sludge with superheated steam at 160-180 °C.

-

The p-phenetidine will pass over with the steam. Extract the p-phenetidine from the aqueous distillate using ether.

-

Purify the extracted p-phenetidine by distillation (boiling point: 244 °C).

Synthesis of Terephthalbis(p-phenetidine)

The synthesis involves the condensation of terephthalaldehyde with p-phenetidine in a 1:2 molar ratio.[2]

Experimental Protocol:

-

Dissolve 1 mmole of 1,4-terephthalaldehyde in hot absolute ethanol.

-

To this solution, add 2 mmoles of p-phenetidine.

-

Reflux the resulting mixture for 3 hours.

-

A solid precipitate of Terephthalbis(p-phenetidine) will form.

-

Filter the hot solution to collect the precipitate.

-

Wash the collected solid several times with warm ethanol.

-

Recrystallize the product from a suitable solvent like hexane to obtain pale yellow crystals.

References

In-Depth Technical Guide: Health and Safety Data for Terephthalbis(p-phenetidine) Exposure

Disclaimer: This document summarizes the currently available health and safety information for Terephthalbis(p-phenetidine). Extensive searches for detailed toxicological studies, quantitative exposure data, and specific experimental protocols for this compound have yielded limited results. The information presented herein is primarily derived from Safety Data Sheets (SDS) and should be interpreted with the understanding that comprehensive toxicological evaluations may not have been conducted.

Chemical Identification and General Safety

Terephthalbis(p-phenetidine) is identified by the CAS Number 17696-60-5.[1] According to the Regulation (EC) No 1272/2008, this substance is not classified as a hazardous substance or mixture.[1][2] Consequently, standard hazard pictograms, signal words, and hazard or precautionary statements are not required for its labeling.[1]

Synonyms:

-

Bis(p-ethoxyanilino)terephthalaldehyde

-

Bisphenetidylterephthalaldehyde

-

Di-p-phenetidylterephthalaldehyde

Hazard Assessment

Current safety data sheets indicate that Terephthalbis(p-phenetidine) is not considered a hazardous substance.[1][3] It is important to note the distinction between Terephthalbis(p-phenetidine) and a related compound, p-phenetidine (CAS 156-43-4), for which more extensive health hazard data is available. The toxicological profiles of these two substances are not interchangeable.

Summary of Available Safety Information for Terephthalbis(p-phenetidine):

| Hazard Classification | Finding | Citations |

| GHS Classification | Not a hazardous substance or mixture. | [1][3] |

| PBT and vPvB Assessment | This substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher. | [1] |

Exposure Controls and Personal Protection

While Terephthalbis(p-phenetidine) is not classified as hazardous, standard laboratory safety practices should always be observed to minimize exposure.

Engineering Controls:

-

Ventilation: Use in a well-ventilated area. A local exhaust ventilation system is recommended to prevent the dispersion of dust.[1]

-

Safety Equipment: Safety showers and eyewash stations should be readily accessible in the work area.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.

-

Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for dusts should be used.

First Aid Measures

Standard first aid procedures should be followed in case of accidental exposure.

| Exposure Route | First Aid Measures | Citations |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. | [1] |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. | [1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. | [1] |

Lack of Detailed Toxicological Data and Experimental Protocols

A comprehensive search of scientific literature and safety databases did not yield specific toxicological studies on Terephthalbis(p-phenetidine). Therefore, quantitative data regarding acute toxicity (LD50/LC50), chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity are not available.

Similarly, detailed experimental protocols for toxicological assessments of Terephthalbis(p-phenetidine) could not be located.

Logical Relationship for Hazard Assessment

The following diagram illustrates the logical process for assessing the hazards of a chemical substance, which would be applied to Terephthalbis(p-phenetidine) if and when new toxicological data becomes available.

References

Methodological & Application

Application Notes and Protocols: Terephthalbis(p--phenetidine) as a Liquid Crystal Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of Terephthalbis(p-phenetidine) as a precursor for thermotropic liquid crystals. Detailed experimental protocols and data are presented to guide researchers in the utilization of this versatile molecule in the development of novel liquid crystalline materials.

Introduction

Terephthalbis(p-phenetidine) is a Schiff base that serves as a valuable building block for the synthesis of calamitic (rod-shaped) liquid crystals. Its rigid molecular structure, arising from the aromatic rings and imine linkages, is a key determinant of its mesogenic properties. This document outlines the synthesis of Terephthalbis(p-phenetidine) and its subsequent use in the formation of liquid crystalline materials, including potential polymerization into poly(azomethine)s, which are a class of liquid crystal polymers (LCPs).

Synthesis of Terephthalbis(p-phenetidine)

The synthesis of Terephthalbis(p-phenetidine) is achieved through a condensation reaction between terephthalaldehyde and p-phenetidine.

Reaction Scheme:

Figure 1: Synthesis of Terephthalbis(p-phenetidine).

Experimental Protocol: Synthesis of Terephthalbis(p-phenetidine)

Materials:

-

Terephthalaldehyde

-

p-Phenetidine

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

In a round-bottom flask, dissolve terephthalaldehyde (1.0 eq.) in a minimal amount of absolute ethanol with stirring.

-

In a separate beaker, dissolve p-phenetidine (2.0 eq.) in absolute ethanol.

-

Slowly add the p-phenetidine solution to the terephthalaldehyde solution under continuous stirring.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a toluene/ethanol mixture) to obtain pure Terephthalbis(p-phenetidine) as a crystalline solid.

-

Dry the purified product in a vacuum oven at 60 °C overnight.

Physicochemical Properties

A summary of the key physicochemical properties of Terephthalbis(p-phenetidine) is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₂₄N₂O₂ |

| Molecular Weight | 372.47 g/mol |

| Appearance | White to light yellow crystalline powder |

| Purity (Typical) | >98% |

| Solubility | Soluble in hot toluene, partially soluble in hot ethanol |

Characterization of Liquid Crystalline Properties

The thermotropic liquid crystalline behavior of Terephthalbis(p-phenetidine) can be investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Experimental Protocol: Thermal Analysis

Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Polarizing Optical Microscope (POM) with a hot stage

Procedure:

-

DSC Analysis:

-

Accurately weigh 5-10 mg of the purified Terephthalbis(p-phenetidine) into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its expected clearing point.

-

Cool the sample at the same rate to below its crystallization temperature.

-

Perform a second heating and cooling cycle to observe the thermal transitions, which are often more defined after the first thermal cycle has erased the sample's previous thermal history.

-

Record the temperatures and enthalpy changes (ΔH) associated with any phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic).

-

-

POM Analysis:

-

Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

-

Position the slide on the hot stage of the polarizing microscope.

-

Heat the sample slowly while observing the texture through the crossed polarizers.

-

Note the temperatures at which changes in the optical texture occur, corresponding to phase transitions. Nematic phases typically exhibit characteristic schlieren or marbled textures.

-

Cool the sample from the isotropic liquid phase and observe the formation of the liquid crystal phase.

-

Using Terephthalbis(p-phenetidine) as a Liquid Crystal Polymer Precursor

Terephthalbis(p-phenetidine) can be used as a monomer for the synthesis of poly(azomethine)s, a class of aromatic polymers known for their high thermal stability and potential to form liquid crystalline phases. The polymerization is typically carried out via a solution polycondensation reaction.

Logical Workflow for Poly(azomethine) Synthesis and Characterization

Figure 2: Workflow for Poly(azomethine) Synthesis.

Experimental Protocol: Synthesis of Poly(terephthalylidene-bis-p-phenetidine)

Materials:

-

Terephthalbis(p-phenetidine)

-

An appropriate aromatic diacid chloride (e.g., terephthaloyl chloride) for chain extension if desired, though self-polycondensation of a related monomer is more common for this class. For a simple poly(azomethine), a diamine and a dialdehyde are used. In this case, we describe the conceptual polymerization of a pre-formed Schiff base, which is less common but illustrates the principle. A more practical approach involves reacting a diamine with a dialdehyde. For the purpose of this protocol, we will outline a general solution polycondensation for aromatic poly(azomethine)s.

A more representative synthesis of a poly(azomethine) would involve reacting terephthalaldehyde with an aromatic diamine.

Materials for a representative Poly(azomethine) Synthesis:

-

Terephthalaldehyde

-

Aromatic diamine (e.g., 4,4'-oxydianiline)

-

N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

-

Calcium Chloride (CaCl₂) or Lithium Chloride (LiCl)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser

-

Heating mantle

-

Beakers, graduated cylinders

Procedure:

-

In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve the aromatic diamine and a salt such as CaCl₂ or LiCl in the solvent (NMP or DMAc). Stir until a homogeneous solution is formed.

-

Add an equimolar amount of terephthalaldehyde to the solution.

-

Heat the reaction mixture to a temperature between 100-150 °C and stir vigorously for 24-48 hours.

-

The polymerization progress can be monitored by the increase in viscosity of the solution.

-

Once the desired viscosity is achieved, cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol with vigorous stirring.

-

Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water to remove residual solvent and salts.

-

Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Data Presentation

The following table summarizes hypothetical thermal data for Terephthalbis(p-phenetidine) that would be obtained from DSC analysis. Researchers should replace this with their own experimental data.

| Sample | Transition | Onset Temp. (°C) | Peak Temp. (°C) | ΔH (J/g) |

| Terephthalbis(p-phenetidine) | Crystal → Nematic | - | - | - |

| Nematic → Isotropic | - | - | - |

Signaling Pathway Analogy: Self-Assembly of Liquid Crystals

The formation of a liquid crystalline phase can be viewed as a self-assembly process driven by intermolecular forces. This can be conceptually represented as a signaling pathway.

Figure 3: Self-Assembly of Liquid Crystals.

Conclusion

Terephthalbis(p-phenetidine) is a readily synthesized and versatile precursor for the development of thermotropic liquid crystalline materials. The protocols provided herein offer a foundation for the synthesis, characterization, and further functionalization of this compound and its polymeric derivatives. The detailed methodologies and structured data presentation are intended to facilitate research and development in areas where advanced materials with anisotropic properties are required.

Application of Terephthalbis(p-phenetidine) in Polymer Synthesis: A Review of Related Aromatic Polyamides

Introduction:

Terephthalbis(p-phenetidine), a diamine monomer, holds potential for the synthesis of high-performance polymers such as polyamides and polyimides. Its rigid aromatic core, derived from terephthalic acid, is expected to impart excellent thermal stability and mechanical strength to the resulting polymers. The presence of flexible p-phenetidine (p-ethoxyaniline) groups can enhance solubility and processability, a common challenge in the field of aromatic polymers. While direct experimental data for polymers synthesized specifically from Terephthalbis(p-phenetidine) is limited in publicly accessible literature, we can infer its potential applications and properties by examining polymers derived from structurally similar monomers.

This document provides an overview of the synthesis and properties of aromatic polyamides, drawing parallels to the expected behavior of polymers based on Terephthalbis(p-phenetidine). The protocols and data presented are based on established methods for the synthesis of aromatic polyamides from analogous diamines and diacid chlorides.

Application Notes

Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers renowned for their exceptional heat resistance, chemical inertness, and high tensile strength. These properties make them suitable for a wide range of demanding applications, including:

-

Aerospace and Automotive Industries: As components for composites, fire-retardant materials, and reinforcement fibers in tires and belts.

-

Protective Apparel: In the manufacturing of bulletproof vests and fire-resistant clothing for firefighters and industrial workers.

-

Electronics: As insulating materials for circuit boards and in the fabrication of optical fiber cables.

-

Membranes for Separation Processes: In gas separation and water purification due to their high thermal and chemical stability.[1]

The incorporation of ether linkages, such as the ethoxy groups in Terephthalbis(p-phenetidine), into the polymer backbone is a known strategy to improve the solubility and processability of rigid-rod polymers without significantly compromising their desirable thermal properties.[2] This can lead to polymers that are more easily fabricated into films, fibers, and coatings.

Experimental Protocols

The following protocols describe the low-temperature solution polycondensation method, a common technique for synthesizing aromatic polyamides from diamines and diacid chlorides.

Protocol 1: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol is adapted from the synthesis of poly(p-phenylene terephthalamide) (PPTA), a well-known aramid.[3]

Materials:

-

Aromatic diamine (e.g., p-phenylenediamine as a proxy for Terephthalbis(p-phenetidine))

-

Terephthaloyl chloride (TPC)

-

N-methyl-2-pyrrolidone (NMP)

-

Calcium chloride (CaCl₂)

-

Nitrogen gas

Equipment:

-

Double-walled glass flask with a mechanical stirrer

-

Nitrogen inlet and outlet

-

Cooling bath

-

Funnel

Procedure:

-

Dry the double-walled glass flask under vacuum and then purge with nitrogen gas.

-

Add the aromatic diamine (5 mmol) and calcium chloride (2 g) to the flask.

-

Add NMP (25 mL) to the flask and stir the mixture under a nitrogen blanket until the diamine is completely dissolved.

-

Cool the solution to 0 °C using a cooling bath.

-

Slowly add a stoichiometric amount of terephthaloyl chloride (5 mmol) to the stirred solution.

-

Allow the reaction to proceed for 1 hour at 5 °C.

-

Let the mixture slowly warm to room temperature and continue stirring for 12 hours.

-

The resulting viscous polymer solution can then be used for casting films or precipitating the polymer by adding a non-solvent like water or methanol.

Visualizing the Synthesis Workflow

Data Presentation

The properties of aromatic polyamides are highly dependent on their chemical structure. The following table summarizes typical properties of related aramids, which can serve as a benchmark for what might be expected from polymers derived from Terephthalbis(p-phenetidine).

| Property | Poly(p-phenylene terephthalamide) (PPTA) | Poly(m-phenylene isophthalamide) (MPIA) | Expected Range for Terephthalbis(p-phenetidine) based Polyamide | Reference |

| Thermal Properties | ||||

| Glass Transition (Tg) | > 375 °C | 275 °C | 250 - 350 °C | [1] |

| 10% Weight Loss Temp. | ~500 °C (in N₂) | ~450 °C (in N₂) | > 450 °C | [1] |

| Mechanical Properties | ||||

| Tensile Strength (MPa) | 3600 - 4100 (fiber) | ~800 (fiber) | 80 - 120 (film) | [1] |

| Tensile Modulus (GPa) | 124 - 180 (fiber) | ~18 (fiber) | 2.5 - 4.0 (film) | [1] |

| Elongation at Break (%) | 2.4 - 3.6 (fiber) | 22 - 30 (fiber) | 5 - 15 (film) | [1] |

| Solubility | Insoluble in most organic solvents | Soluble in polar aprotic solvents | Expected to be soluble in polar aprotic solvents (NMP, DMAc) | [2] |

Signaling Pathways and Logical Relationships

The synthesis of aromatic polyamides via low-temperature solution polycondensation follows a step-growth polymerization mechanism. The fundamental reaction is the nucleophilic acyl substitution between the amine groups of the diamine and the acid chloride groups of the diacid chloride.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of Terephthalbis(p-phenetidine)

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of Terephthalbis(p-phenetidine). This method is suitable for researchers, scientists, and professionals involved in drug development and quality control who require a reliable analytical procedure for this compound.

Introduction

Terephthalbis(p-phenetidine) is a chemical intermediate used in the synthesis of various organic compounds. Ensuring the purity of this substance is critical for the quality and safety of the final products. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method that can be used to assess the purity of Terephthalbis(p-phenetidine) and to identify and quantify any related impurities.

Experimental Protocol

This section outlines the complete methodology for the HPLC analysis of Terephthalbis(p-phenetidine).

Apparatus and Materials

-

HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Data Acquisition and Processing Software: To control the HPLC system and for data analysis.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric Glassware: Class A flasks and pipettes.

-

Syringe Filters: 0.45 µm PTFE or nylon filters for sample preparation.

Reagents and Solvents

-

Acetonitrile (ACN): HPLC grade.

-

Water: HPLC grade or purified water (e.g., Milli-Q).

-

Phosphoric Acid (H₃PO₄): Analytical reagent grade.

-

Terephthalbis(p-phenetidine) Reference Standard: Of known purity.

Preparation of Solutions

-

Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of the Terephthalbis(p-phenetidine) reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 100 µg/mL.

-

Sample Solution Preparation: Accurately weigh approximately 10 mg of the Terephthalbis(p-phenetidine) sample and dissolve it in 100 mL of diluent to obtain a concentration of 100 µg/mL.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% H₃PO₄ in WaterB: Acetonitrile |

| Gradient Program | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Run Time | 30 minutes |

Table 1: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 60 | 40 |

| 20 | 20 | 80 |

| 25 | 20 | 80 |

| 26 | 60 | 40 |

| 30 | 60 | 40 |

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the standard solution five times and evaluate the following parameters:

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Data Presentation

The following tables summarize the expected quantitative data from the validation of this HPLC method.

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 150 µg/mL |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Retention Time (RT) | Approximately 15 minutes |

Visualization

The following diagrams illustrate the experimental workflow and logical relationships of the HPLC method.

Caption: Experimental workflow for the HPLC analysis of Terephthalbis(p-phenetidine).

Caption: Logical relationship for the calculation of Terephthalbis(p-phenetidine) purity.

Application Notes and Protocols for Terephthalbis(p-phenetidine) Reactions

Introduction

Terephthalbis(p-phenetidine), also known as N,N'-bis(4-ethoxyphenyl)terephthalamide (CAS No. 17696-60-5), is a symmetrical diamide that serves as a valuable building block in materials science and supramolecular chemistry. Its rigid aromatic core derived from terephthalic acid, combined with the flexible ethoxy-substituted aniline units, imparts unique properties that make it a candidate for the development of liquid crystals, high-performance polymers, and functional organic materials.[1] This document provides a detailed experimental protocol for the laboratory-scale synthesis of Terephthalbis(p-phenetidine) and outlines its potential applications.

Experimental Protocols

1. Synthesis of Terephthalbis(p-phenetidine) via Schotten-Baumann Reaction

This protocol details the synthesis of Terephthalbis(p-phenetidine) from the reaction of terephthaloyl chloride and p-phenetidine. The reaction is an acyl chloride-amine coupling performed under basic conditions, analogous to the Schotten-Baumann reaction, to neutralize the HCl byproduct.[2]

a. Materials and Reagents:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles | Supplier (Example) |

| Terephthaloyl chloride | C₈H₄Cl₂O₂ | 203.02 | 2.03 g | 10.0 mmol | Sigma-Aldrich |

| p-Phenetidine | C₈H₁₁NO | 137.18 | 2.88 g | 21.0 mmol | Acros Organics |

| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | 3.06 mL | 22.0 mmol | Fisher Scientific |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | VWR Chemicals |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 50 mL | - | J.T. Baker |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - | EMD Millipore |

| Brine (Saturated NaCl) | NaCl | 58.44 | 50 mL | - | LabChem Inc. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Sigma-Aldrich |

b. Equipment:

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Reflux condenser with a drying tube (CaCl₂)

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

c. Detailed Procedure:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add p-phenetidine (2.88 g, 21.0 mmol) and dissolve it in 50 mL of dichloromethane (DCM).

-

Addition of Base: Add triethylamine (3.06 mL, 22.0 mmol) to the solution. Fit the flask with a dropping funnel and a reflux condenser. Cool the flask to 0-5 °C using an ice bath and stir for 15 minutes.

-

Addition of Acid Chloride: In a separate beaker, dissolve terephthaloyl chloride (2.03 g, 10.0 mmol) in 50 mL of DCM. Transfer this solution to the dropping funnel.

-